Compound Description: JC-171 is a hydroxyl sulfonamide analog and a novel NLRP3 inflammasome inhibitor. It exhibits dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC50 of 8.45 ± 1.56 μM []. Studies have shown its potential as a disease-modifying agent for treating neurological disorders, including multiple sclerosis (MS), due to its ability to inhibit NLRP3 inflammasome activity and reduce IL-1β production [].
Compound Description: This compound features a piperazine ring linked to a benzamide moiety, which, in turn, is substituted with a nitro group and a pyridyl ring. The crystal structure reveals a chair conformation for the piperazine ring and intramolecular C—H⋯O hydrogen bonding [].
5-Chloro-2-methoxy-N-[2-(4-methoxy-3-methylaminothiocarbonylaminosulfonylphenyl)-ethyl]-benzamide sodium salt (Benzamide I)
Compound Description: Benzamide I is a sodium salt derivative with potential applications in treating ischemic heart diseases [, ]. Its structure incorporates a benzamide core, a sulfonamide group, and a thiocarbonyl moiety. Different crystalline forms of this compound have been reported, each with unique characteristics and potential advantages for pharmaceutical applications [, , ].
Compound Description: This benzimidazole derivative exhibits β-adrenergic activity and has potential therapeutic applications in treating asthma and premature labor []. Its structure features a benzimidazole ring connected to a butane chain with a substituted amino group. The presence of hydroxy and methoxy groups on the phenyl ring suggests possible interactions with adrenergic receptors.
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide
Compound Description: The crystal structure of this benzamide derivative reveals interesting conformational features. The three methoxy groups directly attached to the benzene ring are nearly coplanar with the ring, while the methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is almost perpendicular [].
Compound Description: This chiral compound is prepared through a multi-step synthesis involving a chiral amino acid salt. This method ensures high isomeric purity (at least 99%) of the final product, crucial for pharmaceutical applications [].
Compound Description: This group of compounds represents a novel class of potent and selective 5-HT(1A) receptor ligands. They are conformationally constrained analogs of other potent 5-HT(1A) ligands, designed to explore the impact of conformational restriction on receptor binding [].
Compound Description: 14C-batanopride is a radiolabeled derivative synthesized for potential use in pharmacokinetic and metabolic studies. The radiolabeling with carbon-14 allows for tracking the compound's distribution and fate within a biological system [].
Compound Description: YM-09151-2 is a potent neuroleptic agent with a significantly higher activity profile compared to haloperidol and metoclopramide []. This compound exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting its potential as a therapeutic agent for psychosis with fewer side effects [].
Compound Description: p-MPPI acts as a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. It effectively antagonizes the hypothermic and behavioral effects induced by 5-HT1A agonists like 8-OH-DPAT [].
Compound Description: Compound 2 exhibits neurotoxic potential, causing depletion of striatal dopamine in mice []. It's structurally similar to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin linked to Parkinsonism in humans, raising concerns about its potential health risks [].
Compound Description: This class of compounds displays potent antagonistic activity against both serotonin 5-HT3 and dopamine D2 receptors []. These dual-acting properties make them promising candidates for developing broad-spectrum antiemetic agents [].
Compound Description: This complex benzamide derivative has been found to exist in various hydrate and polymorph forms [, ]. These different solid-state forms can significantly impact the compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical factors to consider in drug development [, ].
Compound Description: This compound features a benzamide core with a pyridinylmethoxycarbonyl substituent. The synthesis involves a multistep approach, highlighting the complexity of preparing specific chemical structures [].
Compound Description: This class of compounds exhibits potent Ca2+ antagonistic activity, indicating their potential use in treating cardiovascular diseases []. Their structure-activity relationship studies revealed that introducing specific substituents, particularly at the aminoalkyl side chain, significantly influences their potency and selectivity towards different calcium channels [].
Compound Description: MIP-1145 is a radiolabeled benzamide derivative designed for targeted radiotherapy of metastatic melanoma []. It exhibits high affinity for melanin, leading to selective accumulation and retention in melanin-expressing tumor cells. This melanin-binding property, combined with its prolonged tumor retention and ability to inhibit tumor growth, makes MIP-1145 a promising candidate for melanoma treatment [].
Compound Description: JHW007 acts as a dopamine transporter (DAT) ligand with unique pharmacological properties. It exhibits minimal cocaine-like behavioral effects and acts as a cocaine antagonist by blocking cocaine's locomotor-stimulant effects. This distinct profile makes it a valuable tool for investigating DAT function and exploring potential therapeutic strategies for cocaine addiction [].
Compound Description: This compound features a central acrylate moiety connected to a difluoroaniline and a methoxyphenyl group. The crystal structure reveals a planar conformation for the acrylate and benzene rings, with specific dihedral angles between them [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.